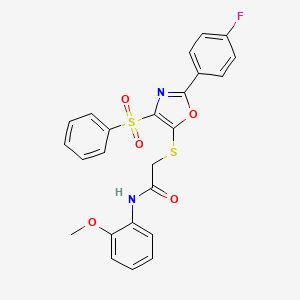

2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring:

- A 4-(phenylsulfonyl) group on the oxazole, enhancing stability and influencing solubility via sulfonyl’s polar nature.

- A thioether linkage (-S-) at position 5 of the oxazole, contributing to conformational flexibility and redox activity.

- An N-(2-methoxyphenyl)acetamide moiety, providing hydrogen-bonding capabilities and modulating lipophilicity.

Its synthesis likely involves coupling 2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazole-5-thiol with N-(2-methoxyphenyl)chloroacetamide under basic conditions.

Properties

IUPAC Name |

2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O5S2/c1-31-20-10-6-5-9-19(20)26-21(28)15-33-24-23(34(29,30)18-7-3-2-4-8-18)27-22(32-24)16-11-13-17(25)14-12-16/h2-14H,15H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHPWGGOZMDSIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-(4-fluorophenyl)-4-(phenylsulfonyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 423.48 g/mol. The structure features a fluorophenyl group , oxazole ring , and acetamide functional group , which contribute to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.48 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the oxazole ring and subsequent modifications to introduce the thioether and acetamide functionalities. Detailed synthetic routes have been documented in various studies, highlighting the importance of optimizing reaction conditions to improve yields.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : The presence of the oxazole and sulfonamide groups suggests potential antimicrobial activity, as similar compounds have shown effectiveness against bacterial strains.

- Anti-inflammatory Effects : In vitro studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Studies

- Anticancer Studies : In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant inhibition of cell proliferation, with an IC50 value determined at approximately 15 µM. The mechanism was linked to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

- Antimicrobial Testing : A series of assays against Staphylococcus aureus and Escherichia coli revealed that the compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate moderate antibacterial activity, warranting further investigation into its mechanism.

- Anti-inflammatory Mechanisms : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness is highlighted through comparisons with structurally analogous molecules from the literature:

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Analysis:

Bioactivity Modulation :

- The sulfonyl group in the target compound (vs. simple acetamides like 2d ) likely improves solubility and enzymatic inhibition via polar interactions.

- Fluorophenyl vs. Bromophenyl : Fluorine’s smaller size and electronegativity may favor target binding over bromine’s steric bulk in , though bromine could enhance halogen bonding.

Metabolic Stability :

- The oxazole-thioether linkage in the target compound may confer greater stability compared to triazole derivatives (e.g., compound 54 ), which are prone to metabolic oxidation.

Synthetic Complexity :

- The target compound’s synthesis is more challenging than simpler analogs (e.g., 2d ) due to multiple functionalizations on the oxazole ring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.